molecular formula C9H13ClN2 B12966393 (R)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

(R)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B12966393
M. Wt: 184.66 g/mol
InChI Key: YOUDLLVSHDOEQG-SECBINFHSA-N
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Description

®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine, which is commercially available.

    Alkylation: The 4-chloropyridine undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired ®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride
  • 4-Chloropyridine-2-carboxamide
  • 4-Chloropyridine-2-carboxylic acid

Uniqueness

®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

This detailed article provides a comprehensive overview of ®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1R)-1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3/t9-/m1/s1

InChI Key

YOUDLLVSHDOEQG-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C1=NC=CC(=C1)Cl)N

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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